Cas no 81-07-2 (Saccharin)

Saccharin is an oral effective, calorie free artificial sweetener (NAS) Saccharin has bacteriostatic and microbial regulatory properties
Saccharin structure
Saccharin structure
Saccharin
81-07-2
C7H5NO3S
183.184500455856
MFCD00005866
34232
5143

Saccharin Properties

Names and Identifiers

    • Benzo[d]isothiazol-3(2H)-one 1,1-dioxide
    • 1,2-DIHYDRO-2-KETOBENZISOSULFONAZOLE
    • 2,3-DIHYDROXY-1,2-BENZISOTHIAZOL-3-ONE-1,1-DIOXIDE
    • 2-SULFOBENZOIC ACID IMIDE
    • AKOS 228-41
    • ANHYDRO-O-SULFAMINEBENZOIC ACID
    • BENZOIC SULPHIMIDE
    • GARANTOSE
    • GLUSIDE
    • INSOLUBLE SACCHARIN
    • O-BENZOIC ACID SULFIMIDE
    • O-BENZOIC SULFIMIDE
    • O-SULFOBENZIMIDE
    • SACCHARIN
    • SACCHARIN 550X
    • SACCHARINE
    • SACCHARINE INSOLUBLE
    • SACCHARIN INSOLUBLE
    • SYNCAL (R) SDI
    • 1,1-Diox-1,2-benzisothiazol-3-one
    • 1,1-Dioxo-1,2-dihydro-1lambda*6*-benzo[d]-isothiazol-3-one
    • 1,1-dioxo-1,2-benzisothiazol-3-one
    • 1,1-dioxo-benzo[d]isothiazol-3-one
    • 1,2-benzisothiazol-3(2H)-one-1,1-dioxide
    • 1,2-benzisothiazol-3-one 1,1-dioxide
    • 1,2-benzoisothiazol-3(2H)-one 1,1-dioxide
    • 3-keto-2H,3H-1,2-benzisothiazole 1,1-dioxide
    • GLUCID
    • Glycosin
    • Kandiset
    • Natreen
    • Sacarina
    • Saxin
    • Sweeta
    • Sykose
    • Syncal
    • 1,2-Benzisothiazol-3(2H)-one 1,1-dioxide
    • 2,3-Dihydroxy-1,2-benzisothiazol-3-one 1,1-dioxide
    • Saccharimide
    • Benzosulfimide
    • Benzoic sulfimide
    • o-Benzosulfimide
    • Saccharinose
    • Benzosulphimide
    • Saccharinol
    • Saccharin acid
    • Benzosulfinide
    • Saccharol
    • Hermesetas
    • 1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide
    • Saccharina
    • Zaharina
    • Sucrette
    • Benzo-2-sulphimide
    • o-Benzoyl sulfimide
    • Sucre edulcor
    • o-Benzoic sulphimide
    • Benzoylsulfonic Imide
    • o-Sulfoben
    • o-Benzoic Sulfimide
    • 1,2-Benzisothiazolin-3-one, 1,1-dioxide (8CI)
    • 1,1-Dioxido-3-oxo-2,3-dihydrobenzo[d]isothiazole
    • 1,1-Dioxo-1,2-benzisothiazol-3(2H)-one
    • 1,1-Dioxo-1,2-benzothiazol-3-one
    • 1,1-Dioxo-1,2-dihydro-1λ*6*-benzo[d]isothiazol-3-one
    • 2,3-Dihydro-1,2-benzisothiazol-3-one-1,1-dioxide
    • 2,3-Dihydro-1λ6,2-benzothiazole-1,1,3-trione
    • 2,3-Dihydro-3-oxobenzisosulfonazole
    • 3-Benzisothiazolinone 1,1-dioxide
    • 3-Hydroxybenzisothiazole-S,S-dioxide
    • 550 Saccharine
    • Benzo[d]isothiazol-3(2H)-one-1,1-dioxide
    • Benzoic sulphinide
    • MeSH ID: D012439
    • Necta Sweet
    • NSC 5349
    • o-Sulfobenzoic acid imide
    • Sucram
    • +Expand
    • MFCD00005866
    • CVHZOJJKTDOEJC-UHFFFAOYSA-N
    • 1S/C7H5NO3S/c9-7-5-3-1-2-4-6(5)12(10,11)8-7/h1-4H,(H,8,9)
    • O=C1C2C(=CC=CC=2)S(=O)(=O)N1
    • 6888

Computed Properties

  • 182.99900
  • 1
  • 3
  • 0
  • 182.999
  • 12
  • 303
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 0.9
  • 2
  • 0
  • 71.6

Experimental Properties

  • 1.52830
  • 71.62000
  • 8311
  • 1.5500 (estimate)
  • 3.3 g/L (20 ºC)
  • subl
  • 226-229 °C (lit.)
  • acetone: soluble1g in 12mL(lit.)
  • White monoclinic crystals. Those sublimed in vacuum are needle like crystals.
  • Stable. Incompatible with strong oxidizing agents.
  • It is slightly soluble in water, ether and chloroform, and soluble in ethanol, ethyl acetate and acetone. Its sodium salt is called saccharin sodium or soluble saccharin. It is easily soluble in water. The sweet taste of dilute aqueous solution is about 300-500 times that of sucrose
  • Sensitive to humidity
  • 11.68(at 18℃)
  • 0.828

Saccharin Security Information

Saccharin Customs Data

  • 2925110000
  • China Customs Code:

    2925110000

    Overview:

    HS: 2925110000. Saccharin and its salt. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). Minimum tariff:9.0%. general tariff:90.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    HS: 2925110000. benzo[d]isothiazol-3(2h)-one 1,1-dioxide. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:ab(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tarrif:9.0%. general tariff:90.0%

Saccharin Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003UN4-1g
Saccharin
81-07-2 98+%
1g
$4.00 2024-04-21
A2B Chem LLC
AB78880-1g
Saccharin
81-07-2 98+%
1g
$4.00 2024-04-19
abcr
AB131633-500 g
o-Benzoic sulfimide, 98%; .
81-07-2 98%
500 g
€58.30 2023-07-20
Alichem
A059006195-1000g
Benzo[d]isothiazol-3(2H)-one 1,1-dioxide
81-07-2 95%
1000g
$154.50 2023-09-01
Ambeed
A239294-5g
o-Benzoic Sulfimide
81-07-2 98+%
5g
$5.00 2022-05-16
Apollo Scientific
OR31026-500g
1,2-Benzothiazol-3(2H)-one 1,1-dioxide
81-07-2 98%
500g
£70.00 2023-09-02
Chemenu
CM157269-500g
benzo[d]isothiazol-3(2H)-one 1,1-dioxide
81-07-2 95%
500g
$*** 2023-05-29
ChemScence
CS-0013120-500g
Saccharin
81-07-2 99.45%
500g
$48.0 2022-04-26
Crysdot LLC
CD11053606-500g
Benzo[d]isothiazol-3(2H)-one 1,1-dioxide
81-07-2 95+%
500g
$95 2024-07-19
Enamine
EN300-18624-0.05g
2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
81-07-2 94%
0.05g
$19.0 2023-09-18

Saccharin Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Trifluoroacetic acid
Reference
Tilcotil studies. Part 2. [4 + 2] Additions with isothiazol-3(2H)-one 1,1-dioxide
Burri, Kaspar F., Helvetica Chimica Acta, 1990, 73(1), 69-80

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrochloric acid
Reference
Synthesis of N,N'-bis(imido)dialkyltin
Shcherbakov, V. I.; et al, Zhurnal Obshchei Khimii, 1984, 54(9), 2062-4

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrochloric acid ;  12 h, rt
Reference
Synthesis, characterization and antimicrobial evaluation of new 3-(Alkyl/Arylamino)benzo[d]isothiazole 1,1-derivatives
Kamble, Dhanraj P.; et al, Oriental Journal of Chemistry, 2021, 37(4), 797-804

Synthetic Circuit 4

Reaction Conditions
Reference
Reactions with pseudosaccharin chloride. III. Novel fragmentation reaction leading to multiple bond formation
Hettler, Hans; et al, Tetrahedron Letters, 1966, (48), 6031-5

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: Water
Reference
Further investigations on the two isomeric chlorides of orthosulphobenzoic acid
Remsen, Ira, American Chemical Journal, 1903, 30, 247-309

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Ammonia Solvents: tert-Butanol
Reference
Sulfobenzoic acid esters. III. Correct structures of the aryl esters
Loev, Bernard; et al, Journal of Organic Chemistry, 1962, 27, 2448-52

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Water Solvents: Water
Reference
Chemistry of nitroimides. 2. Hydrolysis and alcoholysis of nitroimides
Kozlova, I. K.; et al, Izvestiya Akademii Nauk SSSR, 1981, (11), 2556-63

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Pyrrolidine Solvents: Acetonitrile ;  1 h, 20 °C
Reference
Tosvinyl and Besvinyl as Protecting Groups of Imides, Azinones, Nucleosides, Sultams, and Lactams. Catalytic Conjugate Additions to Tosylacetylene
Petit, Elena; et al, Journal of Organic Chemistry, 2014, 79(18), 8826-8834

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium dodecylthiolate Solvents: Acetonitrile ;  0.5 h, 20 °C
1.2 Reagents: Hydrochloric acid ,  Water ;  neutralized
Reference
Tosvinyl and Besvinyl as Protecting Groups of Imides, Azinones, Nucleosides, Sultams, and Lactams. Catalytic Conjugate Additions to Tosylacetylene
Petit, Elena; et al, Journal of Organic Chemistry, 2014, 79(18), 8826-8834

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Chromium sulfate
Reference
Electrochemistry of drug manufacture. II. 2
Mizuguchi, Jun, Yakugaku Zasshi, 1947, 67, 94-7

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Cobalt diacetate ,  Manganese diacetate ,  Sodium bromide ,  Zirconium oxychloride Solvents: Acetic anhydride
Reference
O-Toluenesulfonamide catalytic oxidation in the liquid phase. I. Synthesis of 3-oxo-2,3-dihydrobenz[d]isothiazole 1,1-dioxide (saccharin) from o-toluenesulfonamide
Ioffe, E. A.; et al, Latvijas PSR Zinatnu Akademijas Vestis, 1990, (5), 613-16

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Periodic acid (H5IO6) Catalysts: Chromium trioxide Solvents: Acetonitrile ;  rt → 85 °C; 1 h, 85 °C
Reference
Oxidative cyclization of N-alkyl-o-methyl-arenesulfonamides to biologically important saccharin derivatives
Xu, Liang; et al, Tetrahedron, 2006, 62(33), 7902-7910

Synthetic Circuit 13

Reaction Conditions
1.1 Solvents: 1,1,2,2-Tetrachloroethane ;  10 min, 50 °C
1.2 Catalysts: Titanium tetrachloride ;  48 h, 115 °C
Reference
TiCl4-promoted direct N-acylation of sulfonamide with carboxylic ester
Fu, Shaomin; et al, Tetrahedron Letters, 2010, 51(44), 5834-5837

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Lithium perchlorate Solvents: Methanol ,  Acetonitrile ;  25 °C
Reference
Electrically-driven N(sp2)-C(sp2/3) bond cleavage of sulfonamides
Wetzel, Annica; et al, ACS Sustainable Chemistry & Engineering, 2020, 8(8), 3487-3493

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide ,  Oxygen ,  1H-Imidazolium, 3-ethyl-1-methyl-, tetrafluoroborate(1-) (9:10) Solvents: 1,4-Dioxane ;  3 h, rt
Reference
From imines to amides via NHC-mediated oxidation
Sun, Shaofa; et al, Organic Chemistry Frontiers, 2022, 9(2), 356-363

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Trichloromethylsilane Solvents: Acetone ;  rt; rt → 56 °C; 24 h, 56 °C
Reference
Synthesis study of saccharin-methyl-chlorosilane
Li, Xin; et al, Jingxi Yu Zhuanyong Huaxuepin, 2010, 18(4), 29-31

Synthetic Circuit 17

Reaction Conditions
1.1 Solvents: Acetonitrile ;  37 h, rt
Reference
Studies of silyl-transfer photochemical reactions of N-[(trimethylsilyl)alkyl]saccharins
Cho, Dae Won; et al, Bulletin of the Korean Chemical Society, 2010, 31(9), 2453-2458

Saccharin Raw materials

Saccharin Preparation Products

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